2-(1H-indol-3-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-13(2)19-22-23-20(26-19)14-7-9-24(10-8-14)18(25)11-15-12-21-17-6-4-3-5-16(15)17/h3-6,12-14,21H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJSYWGKBMURQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-indol-3-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that incorporates an indole moiety and a 1,3,4-oxadiazole structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molar mass of approximately 344.43 g/mol. The presence of both indole and oxadiazole rings contributes to its diverse biological activity.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. Studies have shown that derivatives of this scaffold can induce apoptosis in cancer cells and inhibit tumor growth. For instance:
- A study highlighted that oxadiazole derivatives demonstrated effective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds ranged from 10 to 30 µM, indicating promising potency against tumor cells .
Antimicrobial Activity
The 1,3,4-oxadiazole derivatives have also been noted for their antimicrobial properties. They have shown efficacy against a range of bacterial strains and fungi:
- A review summarized the broad spectrum of bioactivity exhibited by oxadiazole derivatives, including their use as antimicrobial agents . The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anti-inflammatory Activity
Compounds similar to This compound have been evaluated for their anti-inflammatory effects. In vitro studies have demonstrated moderate inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory response:
| Compound | IC50 (COX-II) | Selectivity Index |
|---|---|---|
| Compound A | 0.52 µM | 10.73 |
| Celecoxib | 0.78 µM | 9.51 |
This table indicates that certain derivatives can be more effective than standard anti-inflammatory drugs .
Case Study 1: Anticancer Screening
In a recent study, a series of oxadiazole derivatives were synthesized and screened for anticancer activity. The compound demonstrated significant cytotoxicity against human glioblastoma U251 cells with an IC50 value below 20 µM. Molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic interactions .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of related oxadiazole compounds. These compounds were tested against various bacterial strains such as E. coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) in the range of 5 to 15 µg/mL .
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that derivatives similar to 2-(1H-indol-3-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone exhibit significant antimicrobial activity. For instance, compounds with piperidine and oxadiazole functionalities have shown promising results against various bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anticancer Activity
The indole scaffold is well-known for its anticancer properties. Research indicates that compounds containing indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies suggest that the presence of the oxadiazole group may enhance these effects by interacting with specific cellular targets involved in cancer progression .
Neuroprotective Effects
Given the structural similarity to known neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative diseases. The piperidine ring may contribute to improved blood-brain barrier penetration, allowing for effective delivery to neural tissues .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of similar compounds, several derivatives were tested against standard bacterial strains using serial dilution methods. Compounds exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics were identified as potential lead candidates for further development .
Case Study 2: Cancer Cell Line Testing
Another significant investigation involved testing the anticancer properties of related indole derivatives on various cancer cell lines. Results indicated that certain compounds induced cell cycle arrest and apoptosis in a dose-dependent manner, suggesting a mechanism involving mitochondrial dysfunction and oxidative stress .
Comparison with Similar Compounds
Tetrazole-Based Analogues ()
Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (e.g., compounds 22–28) replace the oxadiazole with a tetrazole ring. Key differences include:
- Synthesis : Tetrazoles are synthesized via aryl aniline, sodium azide, and triethyl orthoformate, followed by chloroacetyl chloride and piperidine . This contrasts with oxadiazole synthesis, which may require cyclization of acylhydrazides or thiosemicarbazides.
- Bioactivity : Tetrazole derivatives often exhibit enhanced metabolic stability but may have reduced lipophilicity compared to oxadiazoles.
Pyrazole-Oxadiazole Hybrids ()
1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives (e.g., compound 4c) combine pyrazole and oxadiazole moieties. Comparisons:
- Spectroscopic data : The carbonyl peak at 1710 cm⁻¹ (IR) aligns with the target compound’s ketone group, while aromatic protons in NMR (δ 6.20–7.5 ppm) suggest similar electronic environments .
- Molecular weight : 313.35 g/mol (compound 4c) vs. ~377.44 g/mol (target compound), indicating higher bulkiness in the latter.
Quinazolinone-Oxadiazole Derivatives ()
Compounds like 2-[4-oxo-4-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]butyl]sulfanyl-3H-quinazolin-4-one (compound 9) feature a quinazolinone core instead of indole. Notable contrasts:
- Pharmacological targets: Quinazolinones are associated with kinase inhibition (e.g., tankyrase, docking score: 8.8 ), whereas indole derivatives may target serotonin pathways.
Simplified Indole-Piperidine Ethanones ()
1-(1H-Indol-3-yl)-2-(piperidin-1-yl)ethanone (CAS 30256-73-6) lacks the oxadiazole substituent. Key distinctions:
- Molecular weight : 242.32 g/mol vs. ~377.44 g/mol, highlighting the oxadiazole’s contribution to molecular bulk.
- Lipophilicity : The absence of the isopropyl-oxadiazole group likely reduces logP, impacting membrane permeability.
Pharmacological and Physicochemical Properties
Q & A
Basic: What are the critical synthetic steps and characterization methods for this compound?
Answer:
The synthesis involves multi-step organic reactions, including:
- Condensation of indole derivatives with oxadiazole-piperidine precursors under acidic/basic conditions .
- Cyclization and dehydration steps, often catalyzed by agents like phosphorus pentasulfide (P₄S₁₀) for sulfur incorporation .
- Purification via column chromatography or HPLC to isolate intermediates and final products .
Characterization methods include:
| Technique | Application | Key Parameters | Source |
|---|---|---|---|
| NMR | Confirm regiochemistry of indole/oxadiazole moieties | H/C shifts, coupling constants | |
| HPLC | Assess purity (>95% required for bioassays) | Retention time, mobile phase optimization | |
| MS | Verify molecular ion ([M+H]⁺) and fragmentation patterns | High-resolution accuracy (±0.001 Da) |
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Answer:
Key variables include:
- Temperature control : Elevated temperatures (80–120°C) accelerate cyclization but may degrade thermally sensitive intermediates .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance oxadiazole formation, while bases (e.g., K₂CO₃) improve indole coupling .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in piperidine functionalization .
Example optimization workflow:
Screen catalysts at 10 mol% loading via DoE (Design of Experiments).
Monitor reaction progress with TLC or in situ FTIR .
Use gradient HPLC to isolate byproducts and adjust stoichiometry .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles (mandatory for skin/eye protection) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Waste disposal : Neutralize acidic/basic residues before discarding .
First-aid measures:
| Exposure | Action | Source |
|---|---|---|
| Skin contact | Rinse with water for 15 min; seek medical advice if irritation persists | |
| Inhalation | Move to fresh air; administer oxygen if respiratory distress occurs |
Advanced: How can computational methods predict the compound’s biological interactions?
Answer:
- Molecular docking : Simulate binding to target receptors (e.g., sphingosine-1-phosphate lyase) using AutoDock Vina .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .
- SAR analysis : Compare with analogs (e.g., LX2931/LX2932) to identify critical substituents (e.g., isopropyl on oxadiazole) .
Key findings from similar compounds:
| Target | Binding Affinity (ΔG, kcal/mol) | Bioactivity | Source |
|---|---|---|---|
| S1PL | -9.2 ± 0.3 | IC₅₀ = 12 nM | |
| CB1 | -7.8 ± 0.5 | Partial agonist |
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times .
- Purity thresholds : Impurities >5% can skew IC₅₀ values; re-characterize via LC-MS .
- Metabolic stability : Hepatic microsome assays (e.g., human vs. rodent) to assess interspecies differences .
Case study : LX2931 showed 10-fold higher potency in murine arthritis models than in vitro S1PL assays due to prodrug activation .
Basic: What are the compound’s key structural features influencing reactivity?
Answer:
- Indole moiety : Susceptible to electrophilic substitution at C3; sensitive to oxidation .
- Oxadiazole ring : Stabilizes via aromaticity; reacts with nucleophiles (e.g., Grignard reagents) at C2 .
- Piperidine linker : Conformational flexibility affects binding to hydrophobic pockets .
Bond length data (Å) from analogs:
| Bond | Length | Source |
|---|---|---|
| C=O (ethanone) | 1.21 ± 0.02 | |
| N–O (oxadiazole) | 1.38 ± 0.03 |
Advanced: How to design analogs for improved pharmacokinetics?
Answer:
- LogP optimization : Introduce polar groups (e.g., -OH, -NH₂) to reduce LogP from 3.5 to 2.0 .
- Metabolic blocking : Fluorinate indole or oxadiazole to hinder CYP450 oxidation .
- Prodrug strategies : Esterify ethanone to enhance oral bioavailability (e.g., acetyl prodrugs) .
Example : Analog with 4-fluorophenyl substitution increased t₁/₂ from 2.1 to 4.8 h in rat plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
